![molecular formula C14H17ClN4O B1424829 N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220038-41-4](/img/structure/B1424829.png)
N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . Pyrazole derivatives, such as this compound, are known to contain a broad spectrum of pharmacological properties such as antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . The latter were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves the carbonyl and the cyano functions of these compounds which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Inhibition of Mycobacterium tuberculosis
The compound's derivatives have been evaluated for their potential to inhibit Mycobacterium tuberculosis pantothenate synthetase, showing significant activities against the pathogen. For instance, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide demonstrated notable activity with an IC50 of 21.8 ± 0.8 μM against Mycobacterium tuberculosis PS and inhibited the pathogen with an MIC of 26.7 μM (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Synthesis of Heterobicycles
The compound serves as a precursor in the synthesis of novel heterobicycles. For example, derivatives like substituted pyrazolo[4,3-c]pyridine-3-ols have been synthesized, showcasing its versatility as a starting material in the creation of complex molecular structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Tautomerism Studies
This compound is also significant in studying the tautomerism of aza heterocycles. Research shows that its derivatives can exist as zwitterions, with a proton localized on a nitrogen atom and negative charge delocalized over the pyrazololate fragment. This kind of study is crucial for understanding the stability and reactivity of these molecules (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Molecular Conformation and Hydrogen Bonding Studies
Investigations into the molecular conformation and hydrogen bonding of this compound and its derivatives have been conducted. Such studies are essential for understanding the intermolecular interactions and structural properties of these compounds, which can have implications in various fields, including material science and pharmaceuticals (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various derivatives have been performed, focusing on their potential anticancer and anti-inflammatory properties. These studies contribute to the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
IUPAC Name |
N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-3-2-4-10(7-9)16-14(19)13-11-8-15-6-5-12(11)17-18-13;/h2-4,7,15H,5-6,8H2,1H3,(H,16,19)(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIFRBNLDZSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | |
CAS RN |
1220038-41-4 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(3-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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